molecular formula C14H15FO4 B135773 (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-19-4

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

Cat. No. B135773
M. Wt: 266.26 g/mol
InChI Key: MYQKUOXZBKPFPP-QWHCGFSZSA-N
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Description

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FLM and belongs to the class of flavone derivatives.

Mechanism Of Action

The mechanism of action of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell proliferation.

Biochemical And Physiological Effects

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, FLM has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages of using (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one in lab experiments include its high potency and specificity. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neurodegenerative diseases and diabetes, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of various signaling pathways. The future directions for the research on FLM include the development of more efficient synthesis methods and the investigation of its potential applications in other fields.

Synthesis Methods

The synthesis of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves the reaction of 6-fluoro-4-chromanone with diacetone-d-glucose in the presence of a catalyst. This reaction results in the formation of FLM.

Scientific Research Applications

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKUOXZBKPFPP-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439335
Record name (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

CAS RN

797054-19-4
Record name (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797054-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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